molecular formula C10H14ClN3O2 B2953543 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid CAS No. 329268-85-1

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B2953543
CAS No.: 329268-85-1
M. Wt: 243.69
InChI Key: YZNBLNJBPVVSBL-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a substituted amino group at position 2 (butyl(methyl)amino), a chlorine atom at position 5, and a carboxylic acid moiety at position 3. This compound falls under the class of tertiary amines, as evidenced by the butyl(methyl)amino substituent . The carboxylic acid group enhances polarity, likely improving water solubility compared to ester analogs, while the bulky tertiary amine substituent may influence steric interactions in molecular recognition processes.

Properties

IUPAC Name

2-[butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-3-4-5-14(2)10-12-6-7(11)8(13-10)9(15)16/h6H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNBLNJBPVVSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with butyl(methyl)amine under controlled conditions. . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Scientific Research Applications

This chemical is a building block in the synthesis of various biologically active molecules . Carboxylic acid derivatives are used as SHP2 antagonists for treating hyperproliferative diseases and disorders such as cancer .

ApplicationDescription
SHP2 AntagonistsCarboxamide-pyrimidine derivatives, including those derived from 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid, are effective inhibitors of SHP2, making them useful in treating hyperproliferative diseases like cancer . These compounds demonstrate higher selectivity over hERG (the ion channel Kv11.1), reducing potential cardiotoxicity risks compared to known SHP2 antagonists .
ERK1/2 InhibitorsFunctions as effective inhibitors of ERK1/2, a target downstream of SHP2 in the signaling pathway, which plays a key role in regulating cellular proliferation and survival. This confirms its potential in treating hyperproliferative diseases and disorders such as cancer .
Anti-inflammatory ActivityPyrimidine-5-carboxylic esters have demonstrated noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity .
Retinol Binding Protein 4 (RBP4)Used in creating bispecific antagonists of retinol-binding protein 4 (RBP4). These antagonists can lower plasma RBP4 levels and prevent TTR aggregation, suggesting a potential therapy for dry age-related macular degeneration (AMD) and senile systemic amyloidosis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:

Compound Name CAS Number Substituents (Position) Functional Groups Similarity Score Key Properties/Applications
2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid N/A 2: Butyl(methyl)amino; 5: Cl Carboxylic acid, tertiary amine - Potential solubility in polar solvents due to -COOH
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 5: Cl Carboxylic acid 0.78 Simpler structure; used as a precursor in synthesis
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride 1588441-24-0 2: NH₂; 5: Cl Carboxylic acid, primary amine 0.73 Enhanced hydrogen bonding due to -NH₂; likely higher crystallinity
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 2: SCH₃; 5: Br Carboxylic acid, thioether 0.71 Bromine increases molecular weight; thioether may alter redox properties
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate N/A 2: 4-Cl-C₆H₄; 5: Cl; 6: NH₂ Ester, primary amine - Ester group improves lipophilicity; aryl substituent enhances π-π stacking
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid 304902-95-2 2: Cyclopropyl; 5: Br Carboxylic acid - Cyclopropyl group introduces steric hindrance; bromine enhances halogen bonding

Physical and Chemical Properties

  • Crystal Packing : Pyrimidine derivatives with hydrogen-bonding groups (e.g., -NH₂ or -COOH) form stable supramolecular networks. For example, 5-bromo-2-chloropyrimidin-4-amine exhibits N–H···N hydrogen bonds, creating 2D networks . The target compound’s tertiary amine may reduce hydrogen-bonding capacity compared to primary amines.
  • Solubility: Carboxylic acid derivatives (e.g., target compound) are more water-soluble than esters (e.g., ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate) but less lipid-soluble .
  • Steric Effects: Bulky substituents like butyl(methyl)amino or cyclopropyl (in 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid) may hinder reactivity at position 2 .

Biological Activity

Overview

2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, leading to a range of effects including antimicrobial, antiviral, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity or receptor signaling pathways, resulting in various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or alter receptor-mediated processes, which is critical for its therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial survival .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in antibacterial activity, potentially affecting viral enzymes or host cell pathways critical for viral life cycles.

Anticancer Potential

In cancer research, this compound has shown promise as a potential therapeutic agent. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in several studies. The compound appears to affect cell cycle regulation and promote apoptotic pathways, making it a candidate for further development in cancer therapies .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. Using Kirby-Bauer disk diffusion assays, the compound demonstrated significant inhibition against strains such as Escherichia coli and Pseudomonas aeruginosa. The results indicated a dose-dependent response, emphasizing the compound's potential as an antibacterial agent .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed that the compound induced cell cycle arrest at the G2/M phase, suggesting its role in halting cancer cell proliferation .

Summary of Biological Activities

Activity Effect Mechanism
AntimicrobialInhibits growth of bacteriaDisruption of cell wall synthesis
AntiviralInhibits viral replicationInterference with viral enzymes
AnticancerInduces apoptosis; inhibits tumor growthCell cycle arrest; promotes apoptotic pathways

Q & A

Q. What synthetic strategies are optimal for preparing 2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, starting from 5-chloropyrimidine-4-carboxylic acid derivatives, the butyl(methyl)amino group can be introduced via coupling reactions using activating agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF or acetonitrile. Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of the amine nucleophile) and reaction temperature (40–60°C) to minimize side reactions. Post-synthesis purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent ensures >95% purity .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC-MS : C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to confirm retention time and molecular ion ([M+H]+).
  • NMR : Compare 1H/13C NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations) to verify regioselectivity of the butyl(methyl)amino substitution.
  • Elemental Analysis : Validate empirical formula (C10H15ClN3O2) with <0.3% deviation .

Advanced Research Questions

Q. How does the steric and electronic environment of the butyl(methyl)amino group influence the compound’s reactivity in further functionalization (e.g., coupling reactions)?

  • Methodological Answer : The tertiary amine (butyl(methyl)amino) introduces steric hindrance, which can slow down electrophilic aromatic substitution at the pyrimidine ring. Computational modeling (e.g., DFT using Gaussian 16) predicts reduced electron density at the 2-position due to the electron-withdrawing effect of the chloro substituent. Experimentally, monitor reaction kinetics via in-situ IR spectroscopy to track coupling efficiency with aryl boronic acids under Suzuki-Miyaura conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) arising from rotational isomerism or solvent effects?

  • Methodological Answer : Rotational isomerism in the butyl(methyl)amino group can lead to dynamic NMR effects. To address this:
  • Perform variable-temperature NMR (e.g., 25°C to 80°C in DMSO-d6) to coalesce split peaks.
  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Compare with analogous compounds (e.g., 2-[diethylamino]-5-chloropyrimidine-4-carboxylic acid) to isolate substituent-specific effects .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions (e.g., pH 7.4 buffer, 37°C)?

  • Methodological Answer : Conduct accelerated stability testing:
  • Incubate the compound in PBS (pH 7.4) at 37°C for 14 days.
  • Analyze degradation products via LC-MS/MS. Common pathways include hydrolysis of the carboxylic acid group or dechlorination.
  • Use Arrhenius modeling to extrapolate shelf-life at lower temperatures (e.g., 4°C storage recommended) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer : Solubility can vary due to protonation states. Use potentiometric titration (e.g., Sirius T3 instrument) to determine pKa values of the carboxylic acid and amino groups. For example, if the carboxylic acid has a pKa ~3.5, solubility in PBS (pH 7.4) will be lower than in acidic buffers. Validate with shake-flask experiments under controlled ionic strength .

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